1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy
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Overview
Description
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a phenylmethy group. Its chemical properties make it a valuable subject of study for researchers aiming to develop new pharmaceuticals and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a precursor molecule to introduce the carboxylic acid functionality.
Attachment of the 1,1-Dimethylethoxycarbonyl Group: This protective group is introduced to prevent unwanted reactions during subsequent steps. It is typically added using reagents like di-tert-butyl dicarbonate (Boc2O).
Addition of the Phenylmethy Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylmethy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Benzyl chloride, alkyl halides.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Phenylmethy derivatives: Compounds with the phenylmethy group attached to different core structures.
Uniqueness
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22N2O5 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O5/c1-16(2,3)24-14(21)18-17(11-12-7-5-4-6-8-12)9-10-19(13(17)20)15(22)23/h4-8H,9-11H2,1-3H3,(H,18,21)(H,22,23) |
InChI Key |
YDGBRROWZGCQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1=O)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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